molecular formula C22H12O B13139753 6-Hydroxyindeno(1,2,3-c,d)pyrene CAS No. 99520-67-9

6-Hydroxyindeno(1,2,3-c,d)pyrene

Cat. No.: B13139753
CAS No.: 99520-67-9
M. Wt: 292.3 g/mol
InChI Key: ZDFADKWBHKVUIB-UHFFFAOYSA-N
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Description

6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds composed of multiple aromatic rings. These compounds are known for their persistence in the environment and potential health hazards. This compound is particularly notable due to its hydroxyl group, which can influence its chemical behavior and biological interactions .

Preparation Methods

The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves the hydroxylation of indeno(1,2,3-c,d)pyrene. This can be achieved through various chemical reactions, including:

Chemical Reactions Analysis

6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 6-Hydroxyindeno(1,2,3-c,d)pyrene involves several molecular targets and pathways:

Properties

CAS No.

99520-67-9

Molecular Formula

C22H12O

Molecular Weight

292.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol

InChI

InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H

InChI Key

ZDFADKWBHKVUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O

Origin of Product

United States

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